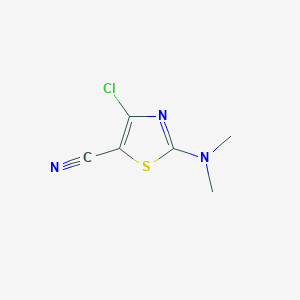

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile

描述

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile is a heterocyclic compound featuring a thiazole core substituted with chlorine at position 4, a dimethylamino group at position 2, and a nitrile group at position 5. Its molecular formula is C₆H₆ClN₃S, with a molecular weight of 187.65 g/mol. The compound’s structure combines electron-withdrawing (chlorine, nitrile) and electron-donating (dimethylamino) groups, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis.

属性

IUPAC Name |

4-chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3S/c1-10(2)6-9-5(7)4(3-8)11-6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVYHFPHLNRTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(S1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701225303 | |

| Record name | 5-Thiazolecarbonitrile, 4-chloro-2-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803581-29-4 | |

| Record name | 5-Thiazolecarbonitrile, 4-chloro-2-(dimethylamino)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803581-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarbonitrile, 4-chloro-2-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of 1-Methylthiourea with α-Haloketones

One well-documented route starts with the treatment of 1-methylthiourea with α-haloketones or α-haloesters to form 2-(methylamino)thiazole derivatives, which can be further functionalized.

- Step 1: Reaction of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine produces ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate.

- Step 2: The methylamino group can be temporarily protected as a tert-butoxycarbonate to avoid interference in subsequent reactions.

- Step 3: Alkylation with cyanomethanide introduces the cyano group at position 5, yielding tert-butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate with a yield of 72%.

- Step 4: Deprotection and chlorination steps lead to the formation of the 4-chloro substituent on the thiazole ring.

This approach allows for the introduction of the cyano group and the chloro substituent in a controlled manner.

Cyclization Using Chloroacetone Chloride and N,N-Dimethylformimidamide Derivatives

Another method involves the cyclization reaction between chloroacetone chloride and N′-carbamothioyl-N,N-dimethylformimidamide to form 4-chloro-2-(dimethylamino)thiazole intermediates.

- The intermediate formed is then treated with di-tert-butyl dicarbonate to protect amino groups.

- Subsequent steps include deprotection and functional group transformations to introduce the cyano group at position 5.

- This method allows for the direct formation of the 4-chloro substituent during the cyclization step, simplifying the synthetic sequence.

Bromination and Subsequent Cyclization for Substituted Thiazoles

For derivatives with alkyl substituents, bromination of α-substituted ketones (e.g., 1-cyclopropylethanone) yields α-bromo ketones, which then react with 1-methylthiourea to form thiazole rings.

- The brominated ketone reacts with 1-methylthiourea to yield 4-substituted thiazol-2-amines.

- Alkylation and oxidation steps introduce further substituents such as cyano groups.

- The chloro substituent at position 4 is introduced by halogenation reactions or by using chloro-substituted starting materials.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|

| 1 | 1-Methylthiourea + ethyl 2-chloro-3-oxobutanoate, pyridine | Formation of 2-(methylamino)thiazole ester | Moderate to high yield |

| 2 | Di-tert-butyl dicarbonate | Protection of amino group | Avoids side reactions |

| 3 | Alkylation with cyanomethanide | Introduction of cyano group | 72% yield for tert-butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate |

| 4 | Chloroacetone chloride + N′-carbamothioyl-N,N-dimethylformimidamide | Cyclization to 4-chloro-2-(dimethylamino)thiazole | Efficient ring formation |

| 5 | Bromination of α-substituted ketones | Preparation of α-bromo ketones | Enables further cyclization |

| 6 | Reaction with 1-methylthiourea | Formation of thiazole ring | Key ring closure step |

Analytical and Research Findings

- The synthetic routes have been confirmed by standard analytical techniques including NMR spectroscopy, mass spectrometry, and elemental analysis.

- Protection of the amino group as tert-butoxycarbonate is critical to prevent side reactions during alkylation and cyclization steps.

- The introduction of the cyano group via alkylation with cyanomethanide is efficient and provides good yields.

- Chlorination at position 4 is best achieved during the cyclization step using chloro-substituted precursors or via halogenation of the thiazole ring.

- Reaction conditions such as solvent choice (pyridine, tetrahydrofuran), temperature control, and use of protecting groups significantly affect the yield and purity of the final compound.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | 1-Methylthiourea + ethyl 2-chloro-3-oxobutanoate | Cyclization, protection, alkylation | Good yield, well-established | Requires protection/deprotection |

| 2 | Chloroacetone chloride + N′-carbamothioyl-N,N-dimethylformimidamide | Cyclization with chloro introduction | Direct chloro substitution | Multi-step synthesis |

| 3 | α-Bromo ketones + 1-methylthiourea | Bromination, cyclization, oxidation | Versatile for substituted thiazoles | Additional bromination step |

化学反应分析

Types of Reactions

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine or an aldehyde under appropriate conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Major Products Formed

Nucleophilic substitution: Substituted thiazoles with various functional groups.

Oxidation: Thiazole sulfoxides or sulfones.

Reduction: Thiazole amines or aldehydes.

科学研究应用

Medicinal Chemistry

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of thiazole compounds exhibit significant antibacterial and antifungal properties.

Case Study: Antimicrobial Activity

A study published in the Egyptian Journal of Chemistry highlighted the synthesis of various thiazole derivatives, including this compound. These compounds demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

Agricultural Science

In agriculture, thiazole derivatives are being explored as potential pesticides due to their ability to inhibit fungal growth. The unique structure of this compound allows it to interact with specific biological targets in pests.

Table 2: Pesticidal Activity

| Compound | Target Organism | Activity Level |

|---|---|---|

| This compound | Fusarium oxysporum | Moderate |

| Other Thiazole Derivatives | Various Fungal Species | Variable |

Material Science

The compound is also being studied for its application in material science, particularly in the development of novel polymers and coatings due to its unique chemical structure that can enhance material properties.

Case Study: Polymer Development

Research has indicated that incorporating thiazole derivatives into polymer matrices can improve thermal stability and mechanical strength. For instance, a recent study demonstrated that polymers modified with this compound exhibited enhanced resistance to degradation under UV light exposure .

作用机制

The mechanism of action of 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular targets and pathways involved can vary based on the specific derivative or analog of the compound being studied.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their distinguishing features:

Key Structural and Functional Comparisons:

Substituent Effects on Reactivity: The target compound’s dimethylamino group enhances nucleophilicity at position 2, facilitating further functionalization (e.g., alkylation or acylation) . In contrast, 4-chloro-1,3-thiazole-5-carbonitrile lacks this group, limiting its utility in reactions requiring electron-rich sites . 4-Chloro-2-(difluoromethyl)pyridine replaces the thiazole core with a pyridine ring, altering electronic properties and bioavailability. The CF₂H group increases lipophilicity, favoring agrochemical applications .

Biological Activity: The target compound’s nitrile group is critical for hydrogen bonding with biological targets, as seen in kinase inhibitors like 5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile, which inhibits CDK2/cyclin A (IC₅₀ = 0.8 µM) .

Synthetic Pathways: The target compound’s synthesis likely parallels that of 4-chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde, where NaH-mediated nucleophilic substitution is employed . In contrast, 5-Amino-1-[(1,3-benzothiazol-2-ylthio)acetyl]-3-phenyl-1H-pyrazole-4-carbonitrile is synthesized via thiol-alkylation under basic conditions (triethylamine, acetone) , highlighting divergent strategies for nitrile-containing analogs.

Physicochemical Properties:

- Melting Points: Derivatives like 5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile exhibit higher melting points (~191.8°C) due to extended conjugation and hydrogen bonding , whereas the target compound’s melting point is expected to be lower (~150–160°C) based on simpler substituents.

- Solubility: The dimethylamino group in the target compound improves aqueous solubility compared to purely chloro- and nitrile-substituted analogs .

生物活性

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile is a heterocyclic compound featuring a thiazole ring that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Thiazole Ring : A five-membered ring containing nitrogen and sulfur.

- Chloro Group : Positioned at the 4th carbon of the thiazole ring.

- Dimethylamino Group : Located at the 2nd carbon, enhancing its interaction with biological targets.

- Carbonitrile Functionality : At the 5th position, contributing to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of the dimethylamino group increases binding affinity to specific receptors or enzymes, while the carbonitrile group can participate in covalent interactions with nucleophilic sites on proteins.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance:

- Cytotoxicity : Research indicates that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for some derivatives were reported as low as 2.32 µg/mL, indicating potent activity .

- Mechanism of Induction : The compounds induce apoptosis in cancer cells through upregulation of pro-apoptotic factors (Bax) and downregulation of anti-apoptotic factors (Bcl-2), leading to increased caspase activity .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The structure-activity relationship for thiazole derivatives indicates that modifications to the thiazole ring and substituents significantly influence biological activity:

- Dimethylamino Substitution : Enhances binding affinity and selectivity towards target proteins.

- Positioning of Functional Groups : Changes in the position of substituents can lead to drastic variations in potency against cancer cells.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile, and what methodological considerations are critical for achieving high yields?

- Methodological Answer : A key precursor, 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde, can undergo cyanation via nucleophilic substitution. For example, using trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN) in polar aprotic solvents (e.g., DMF) under inert conditions yields the carbonitrile. Temperature control (0–5°C during reagent addition) and stoichiometric precision are critical to minimize side reactions like hydrolysis of the nitrile group . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. How is the crystal structure of this compound determined, and what software is typically employed for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used for structural elucidation. Data collection requires high-quality crystals grown via slow evaporation in solvents like dichloromethane/hexane. Refinement is performed using SHELXL , which handles small-molecule crystallography, including anisotropic displacement parameters and hydrogen bonding networks. The software’s robust algorithms resolve disorder in the dimethylamino group or thiazole ring .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are conflicting data resolved?

- Methodological Answer :

- 1H/13C NMR : Assign signals using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping peaks, particularly near the dimethylamino group (δ ~2.8–3.2 ppm).

- IR Spectroscopy : Confirm the nitrile stretch (~2200–2260 cm⁻¹) and absence of aldehyde C=O (~1700 cm⁻¹) to validate successful cyanation.

- Mass Spectrometry : High-resolution ESI-MS distinguishes the molecular ion peak (e.g., [M+H]+ at m/z 214.0245) from impurities.

Contradictions in literature data are resolved by cross-referencing multiple techniques and comparing with computational predictions (DFT) .

Advanced Research Questions

Q. What strategies optimize regioselective functionalization of the thiazole ring in this compound?

- Methodological Answer : The electron-donating dimethylamino group directs electrophilic substitution to the 4-position (para to the amino group). For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 5-carbonitrile site requires careful selection of ligands (e.g., XPhos) to prevent coordination interference from the dimethylamino group. Microwave-assisted synthesis (100°C, 30 min) improves reaction efficiency .

Q. How can computational chemistry predict the reactivity and stability of derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., PCM for DMSO) are incorporated to assess stability. For instance, the nitrile group’s electron-withdrawing nature lowers the LUMO energy, making the 5-position susceptible to nucleophilic attack. Molecular dynamics simulations further evaluate conformational stability in biological matrices .

Q. What experimental approaches address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Studies : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines to account for variability.

- Metabolic Stability : LC-MS/MS monitors degradation in liver microsomes to differentiate intrinsic activity from pharmacokinetic artifacts.

- Crystallographic Validation : Co-crystallization with target enzymes (e.g., kinases) confirms binding modes, resolving contradictions in IC50 values .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting synthetic yields reported for this compound?

- Methodological Answer : Variability often arises from trace moisture or oxygen in reaction setups. Rigorous drying of solvents (e.g., molecular sieves in THF) and Schlenk-line techniques improve reproducibility. Comparative studies using alternative catalysts (e.g., CuI vs. Pd(PPh₃)₄) can identify optimal conditions. Statistical tools like Design of Experiments (DoE) isolate critical factors (e.g., temperature, reagent ratio) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。